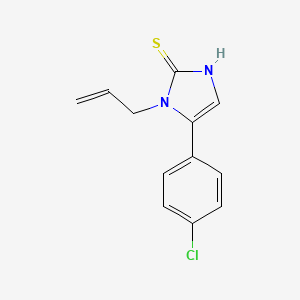
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol, commonly known as CIPT, is a small molecule that has been studied for its potential in various scientific fields. It belongs to the class of imidazole-based compounds and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of CIPT is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and receptors. For example, it has been shown to inhibit xanthine oxidase, which is involved in the production of uric acid and reactive oxygen species. CIPT has also been shown to inhibit monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. In addition, CIPT has been shown to activate the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Studies have shown that CIPT has a number of biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in various inflammatory diseases. CIPT has also been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure and other physiological processes. In addition, CIPT has been shown to inhibit the growth of certain cancer cells, specifically breast cancer cells.
实验室实验的优点和局限性
One advantage of using CIPT in lab experiments is its high yield in the synthesis process, which makes it a reliable and efficient compound for research purposes. In addition, CIPT has shown promising results in various scientific fields, making it a versatile compound for research. However, one limitation of using CIPT in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
未来方向
There are several future directions for research on CIPT. One area of interest is its potential as an anticancer agent, specifically against breast cancer cells. Further studies are needed to investigate the mechanism of action and efficacy of CIPT in cancer treatment. Another area of interest is its potential as an anti-inflammatory agent, specifically in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to investigate the biochemical and physiological effects of CIPT in these diseases. Finally, there is potential for the development of new derivatives of CIPT with improved solubility and efficacy in lab experiments.
合成方法
The synthesis of CIPT involves the condensation of 4-chlorophenyl hydrazine with acrolein followed by the addition of carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized to form CIPT. The yield of the synthesis method is reported to be around 70-80%, making it a reliable and efficient method for the production of CIPT.
科学研究应用
CIPT has been extensively studied for its potential in various scientific fields. In medicinal chemistry, it has shown promising results as an antifungal and antibacterial agent. Studies have also shown that CIPT has potential as an anticancer agent, specifically against breast cancer cells. In biochemistry, CIPT has been studied for its ability to inhibit certain enzymes, such as xanthine oxidase and monoamine oxidase, which are involved in various physiological processes. In pharmacology, CIPT has been shown to have anti-inflammatory and analgesic properties.
属性
IUPAC Name |
4-(4-chlorophenyl)-3-prop-2-enyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDYGLPPSNPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

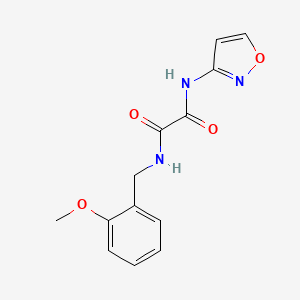
![3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2534471.png)
![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)
![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2534473.png)
![5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2534474.png)
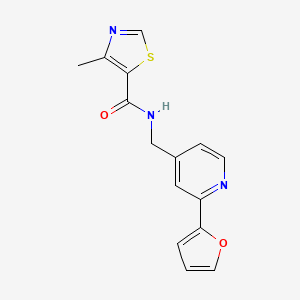
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)
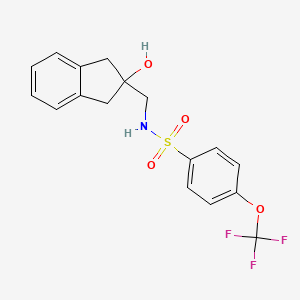
![N-(3-chloro-4-methylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2534481.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2534483.png)
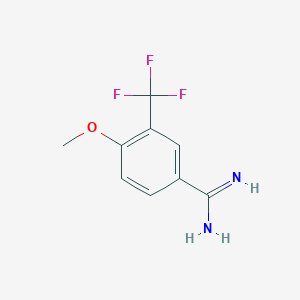


![Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2534491.png)